molecular formula C18H17N3O3S B2919845 2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-61-7

2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2919845
CAS No.: 392243-61-7
M. Wt: 355.41
InChI Key: OTDDOTXQWQUJGK-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 2,4-dimethoxy-substituted benzamide group and a 4-methylphenyl moiety. Thiadiazole derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties . The 1,3,4-thiadiazole scaffold is particularly notable for its ability to interact with biological targets due to its electron-rich structure and hydrogen-bonding capabilities. The substitution pattern on the benzamide ring and the aryl group at the 5-position of the thiadiazole ring significantly influences the compound’s physicochemical and biological properties.

Properties

IUPAC Name

2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-4-6-12(7-5-11)17-20-21-18(25-17)19-16(22)14-9-8-13(23-2)10-15(14)24-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDDOTXQWQUJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzoic acid and 4-methylphenylhydrazine.

    Formation of Thiadiazole Ring: The 4-methylphenylhydrazine reacts with carbon disulfide and potassium hydroxide to form the 1,3,4-thiadiazole ring.

    Coupling Reaction: The thiadiazole intermediate is then coupled with 2,4-dimethoxybenzoic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of phenols or ethers.

Scientific Research Applications

2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in oxidative stress and inflammation.

    Modulating Signaling Pathways: Affecting signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Anticancer Potential

  • The target compound shares structural similarities with 1,3,4-thiadiazole derivatives reported in , which induce apoptosis and cell cycle arrest in cancer cells. However, specific data on the target compound’s efficacy are lacking in the provided evidence.
  • Compound 27 (), a benzamide-thiophene hybrid, shows inhibitory activity against NS5 RdRp, highlighting the therapeutic versatility of benzamide-thiadiazole hybrids .

Antioxidant Activity

  • Compounds like 9g () exhibit ABTS•+ radical scavenging activity (64.2% yield, 252–254°C melting point), suggesting that methoxy or hydroxy substituents enhance antioxidant properties compared to halogenated analogues .

Biological Activity

2,4-Dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of benzamides, characterized by its unique structural features including methoxy groups and a thiadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is C20H21N3O5S2C_{20}H_{21}N_{3}O_{5}S_{2} with a molar mass of approximately 415.53 g/mol. The structural representation includes:

  • Methoxy groups at the 2 and 4 positions of the benzene ring.
  • A thiadiazole ring linked to the benzamide structure.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study evaluating various benzamide derivatives showed that compounds with similar structures to this compound were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds displayed notable antibacterial activity at concentrations as low as 1 µg/mL .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. In particular, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives demonstrated IC50 values ranging from 3.58 to 15.36 μM against various cancer cell lines while exhibiting lower toxicity towards normal cells . This suggests a favorable therapeutic index for these compounds.

The mechanism by which these compounds exert their biological effects is multifaceted:

  • Antibacterial Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and function.
  • Anticancer Mechanism : The anticancer activity may involve induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth and metastasis.

Case Studies

  • Antibacterial Screening : A study focused on the synthesis and evaluation of various benzamide derivatives revealed that those containing the thiadiazole moiety exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria .
  • Cytotoxicity Assessment : Another investigation into the cytotoxic effects of similar compounds highlighted their ability to induce apoptosis in cancer cells through cell cycle arrest mechanisms .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organisms/CellsIC50 (μM)
This compoundAntibacterialE. coli, S. aureus1 µg/mL
Similar Thiadiazole DerivativeAnticancerVarious Cancer Cell Lines3.58 - 15.36
Compound with Structural SimilarityInduction of ApoptosisCancer Cell LinesNot specified

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